
Ethyl 5,6-dihydro-2H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,6-dihydro-2H-pyran-3-carboxylate is a chemical compound with the CAS Number: 1089317-19-0. It has a molecular weight of 156.18 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyran derivatives like this compound can be achieved through various methods. One such method involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .Molecular Structure Analysis
The Inchi Code for this compound is1S/C8H12O3/c1-2-11-8(9)7-4-3-5-10-6-7/h4H,2-3,5-6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
Corrosion Inhibitors for Industrial Processes Ethyl 5,6-dihydro-2H-pyran-3-carboxylate derivatives have been explored as novel corrosion inhibitors for mild steel, which is crucial in industrial pickling processes. These inhibitors, including variants like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,c]pyrazole-5-carboxylate, show high efficiency in protecting mild steel against corrosion, with one derivative demonstrating up to 98.8% efficiency at certain concentrations. The effectiveness of these compounds is attributed to the formation of a protective adsorbed film on the metal surface, supported by gravimetric, electrochemical, and surface morphological studies (Dohare, Ansari, Quraishi, & Obot, 2017).
Catalysis in Organic Synthesis this compound acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines in the presence of an organic phosphine catalyst. This process leads to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. Such synthetic applications highlight the utility of this chemical in creating highly functionalized organic compounds (Zhu, Lan, & Kwon, 2003).
Heterocyclic Compound Synthesis The compound has been used in the efficient synthesis of novel heterocyclic compounds such as ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions. This method demonstrates the compound's versatility in creating N-fused heterocycles, which are of interest in the development of new pharmaceuticals and materials (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Experimental and Computational Chemistry Research involving this compound extends into experimental and computational chemistry, particularly in studying pyran derivatives for acid corrosion inhibition. These studies combine weight loss, electrochemical measurements, and quantum chemical studies to understand the interaction mechanisms between inhibitors and metal surfaces, showcasing the complex interplay between theoretical predictions and experimental results (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Propiedades
IUPAC Name |
ethyl 3,6-dihydro-2H-pyran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(9)7-4-3-5-10-6-7/h4H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAZVUQXAVBUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2738475.png)


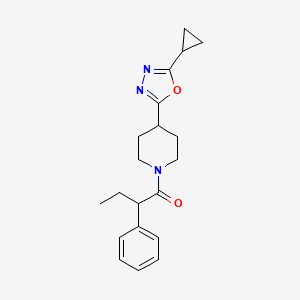

![N-[(3-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2738482.png)
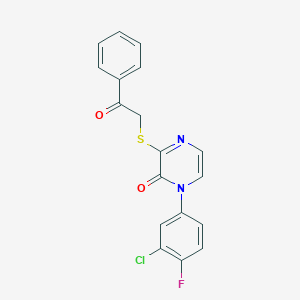
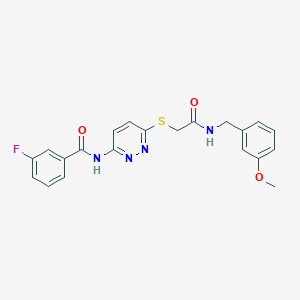

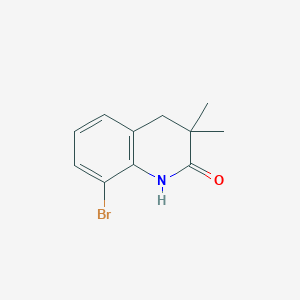
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2738489.png)
![1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2738490.png)
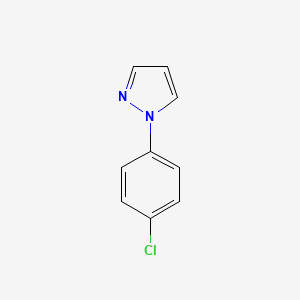
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2738497.png)